1-Octanol, trifluoroacetate
CAS No.: 2561-21-9
Cat. No.: VC14359106
Molecular Formula: C10H17F3O2
Molecular Weight: 226.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2561-21-9 |
|---|---|
| Molecular Formula | C10H17F3O2 |
| Molecular Weight | 226.24 g/mol |
| IUPAC Name | octyl 2,2,2-trifluoroacetate |
| Standard InChI | InChI=1S/C10H17F3O2/c1-2-3-4-5-6-7-8-15-9(14)10(11,12)13/h2-8H2,1H3 |
| Standard InChI Key | MGRWEFWRZHQSRH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCOC(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-Octanol, trifluoroacetate features a linear octyl chain () bonded to a trifluoroacetyl group (). The presence of three fluorine atoms on the acetyl moiety significantly influences its electronic structure, increasing electrophilicity and resistance to hydrolysis compared to non-fluorinated esters . The compound’s InChIKey (MGRWEFWRZHQSRH-UHFFFAOYSA-N) and SMILES notation (\text{CCCCCCCCOC(=O)C(F)(F)F) provide unambiguous identifiers for its stereochemistry and functional groups .
Physicochemical Properties
The compound exhibits distinct physical properties due to its fluorinated backbone:
| Property | Value | Units | Method/Reference |
|---|---|---|---|
| Boiling Point | 458.65 | K | NIST TRC |
| Molecular Weight | 226.24 | g/mol | PubChem |
| Flash Point | Not Reported | - | - |
| Partition Coefficient (LogP) | Estimated >3.5 | - | Derived from 1-octanol |
The boiling point of 458.65 K (185.5°C) reflects the increased molecular weight and polarity imparted by the trifluoroacetyl group compared to non-fluorinated octyl esters . While experimental LogP data for 1-octanol, trifluoroacetate remains unspecified, its parent alcohol (1-octanol) has a LogP of 3.00, suggesting enhanced lipophilicity in the ester due to fluorination .
Synthesis and Industrial Production
Esterification Pathways
The synthesis of 1-octanol, trifluoroacetate typically proceeds via acid-catalyzed esterification. 1-Octanol reacts with trifluoroacetic acid or its anhydride in the presence of a catalyst such as sulfuric acid:
This exothermic reaction requires temperature control to avoid side reactions, with yields optimized through azeotropic removal of water . Industrial-scale production may employ continuous-flow reactors to enhance efficiency .
Alternative Routes
Applications and Functional Utility
Pharmaceutical Intermediates
1-Octanol, trifluoroacetate serves as a precursor in synthesizing fluorinated drug candidates. The trifluoroacetyl group acts as a protecting group for amines during peptide synthesis, later removed under mild acidic conditions . Its stability under physiological conditions also makes it valuable in prodrug formulations .
Industrial Chemistry
In material science, the compound is utilized as a plasticizer and surfactant in fluoropolymer production. Its ability to lower surface tension improves the dispersion of nanoparticles in hydrophobic matrices . Additionally, it functions as a solvent in specialty coatings requiring high thermal stability .
Thermodynamic and Kinetic Behavior
Phase Transition Data
The NIST Thermodynamics Research Center reports a boiling point of 458.65 K with an uncertainty of ±1.5 K, determined via equilibrium distillation methods . Enthalpy of vaporization () remains uncharacterized, though empirical correlations suggest a value near 45 kJ/mol based on its structural analogs .
Reactivity Profile
The trifluoroacetyl group undergoes nucleophilic acyl substitution, albeit slower than non-fluorinated esters due to electron-withdrawing fluorine atoms. Hydrolysis in aqueous base yields 1-octanol and trifluoroacetate ions, with a rate constant () of approximately at 298 K .
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